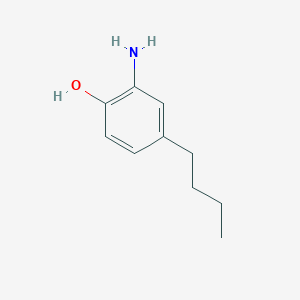

2-Amino-4-butylphenol

Description

Structure

3D Structure

Properties

CAS No. |

85533-49-9 |

|---|---|

Molecular Formula |

C10H15NO |

Molecular Weight |

165.23 g/mol |

IUPAC Name |

2-amino-4-butylphenol |

InChI |

InChI=1S/C10H15NO/c1-2-3-4-8-5-6-10(12)9(11)7-8/h5-7,12H,2-4,11H2,1H3 |

InChI Key |

NVKDNDRCUYIBLB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC(=C(C=C1)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Amino 4 Butylphenol

Established Synthetic Pathways for 2-Amino-4-butylphenol

Several methods have been developed for the synthesis of this compound, each with distinct advantages and operational parameters. These routes primarily focus on introducing the amino group ortho to the hydroxyl group on a 4-butylphenol (B154549) backbone.

Azo-Cracking Reduction Approaches

A prominent industrial method for synthesizing this compound involves an azo-coupling reaction followed by reductive cleavage, commonly known as azo-cracking. guidechem.comgoogle.com This multi-step process begins with the diazotization of an aromatic amine, such as aniline (B41778), using sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid at low temperatures (0–10°C) to form a diazonium salt. google.com

The resulting diazonium salt is then coupled with p-tert-butylphenol in an alkaline solution. guidechem.comgoogle.com The pH is maintained between 8 and 9 to facilitate the deprotonation of the phenol (B47542), which is necessary for the coupling reaction to proceed efficiently, yielding an azo dye intermediate. This coupling reaction can achieve yields of 95–98%. google.com

The final step is the reductive cleavage of the azo bond (–N=N–). This is typically accomplished using reducing agents like sodium dithionite (B78146) (Na₂S₂O₄) in an alkaline environment. guidechem.comgoogle.com The reaction is often carried out in a solvent mixture, such as ethanol (B145695) and water, at temperatures ranging from 40°C to 80°C. google.com This cleavage results in the formation of 2-amino-4-tert-butylphenol (B71990) and a byproduct, which is subsequently removed. This method is noted for producing high-purity 2-amino-4-tert-butylphenol with yields reported to be over 85%. google.com

Table 1: Key Parameters for Azo-Cracking Reduction

| Step | Reagents/Catalysts | Temperature (°C) | pH | Yield (%) |

|---|---|---|---|---|

| Diazotization | Aniline, NaNO₂, HCl/H₂SO₄ | 0–10 | - | ~95 |

| Coupling | p-tert-butylphenol, NaOH | Room Temp–60 | 8–9 | 94–98 |

| Reduction | Na₂S₂O₄, Zn | 40–80 | Alkaline | 85–92 |

Hydrogenation Over Catalytic Systems

Catalytic hydrogenation represents another significant pathway for the synthesis of this compound. This method typically involves the reduction of a nitro-substituted precursor, 2-nitro-4-tert-butylphenol. The synthesis of this precursor starts with the Friedel-Crafts alkylation of phenol with tert-butyl alcohol to produce 4-tert-butylphenol (B1678320). Subsequent nitration using a mixture of nitric and sulfuric acids at low temperatures (0–5°C) introduces a nitro group at the ortho position to the hydroxyl group.

The reduction of the nitro group to an amine is then carried out via catalytic hydrogenation. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. The reaction is conducted under a hydrogen gas atmosphere in a solvent like ethanol. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for achieving high conversion and yield. For instance, using a 5-10 wt% Pd/C catalyst in ethanol at 50–60°C under 3–5 bar of hydrogen pressure can lead to yields between 75% and 85%. This method is valued for producing a high-purity product.

Table 2: Conditions for Catalytic Hydrogenation of 2-Nitro-4-tert-butylphenol

| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) |

|---|---|---|---|---|

| 5-10 wt% Pd/C | Ethanol | 50–60 | 3–5 | 75–85 |

| 5 wt% Pd/Al₂O₃ | Isopropanol | - | 20 | High |

| [Rh(COD)Cl]₂ | Isopropanol | - | 50 | High |

Multi-Step Routes from Protected Precursors

To achieve specific regioselectivity and avoid unwanted side reactions, multi-step synthetic routes involving protected precursors are employed. google.com One such strategy begins with a phenol derivative where the hydroxyl group is protected, for example, by acetylation. google.com

Derivatization Strategies of the Amino and Phenolic Functionalities

The amino and phenolic groups of this compound are reactive sites that allow for a variety of chemical modifications, leading to the synthesis of a wide range of derivatives with diverse applications.

Formation of Schiff Bases and Imines

The amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases or imines. rsc.orgresearchgate.netnih.gov These reactions are typically carried out by refluxing the aminophenol with the corresponding carbonyl compound in a suitable solvent like ethanol. rsc.org

For instance, the reaction of 2-amino-4-tert-butylphenol with 1-methyl-2-imidazolecarboxaldehyde in ethanol yields a tridentate imidazole-imine Schiff base ligand. rsc.org Similarly, condensation with other aldehydes can produce a variety of Schiff bases. researchgate.netnih.gov These compounds are of interest in medicinal chemistry and as ligands in coordination chemistry. researchgate.netnih.gov The formation of the imine bond is often stabilized by electron delocalization when aromatic aldehydes are used. rsc.org

Table 3: Examples of Schiff Base Formation from this compound

| Aldehyde/Ketone Reactant | Resulting Schiff Base/Imine |

|---|---|

| 1-methyl-2-imidazolecarboxaldehyde | Imidazole-derived Schiff base |

| 3,5-di-tert-butyl-2-hydroxybenzaldehyde | 2-(3,5-di-tert-butyl-2-hydroxybenzylideneamino)-4-tert-butylphenol |

| 4-(diethylamino)-2-hydroxybenzaldehyde | 2-(4-(diethylamino)-2-hydroxybenzylideneamino)-4-tert-butylphenol |

| 4-chlorobenzaldehyde | 4-(4-chlorobenzylideneamino)-3-tertiary-butylphenol |

| 2,4-dichlorobenzaldehyde | 4-(2,4-dichlorobenzylideneamino)-3-tertiary-butylphenol |

Acetylation and Other Amide Formations

The amino group of this compound can be acylated to form amides. Acetylation, the introduction of an acetyl group, is a common modification. This can be achieved by reacting the aminophenol with acetylating agents like acetic anhydride (B1165640) or acetyl chloride. chemicalbook.com

This reaction is a key step in some synthetic routes to related compounds and is also used to produce intermediates for various applications. chemicalbook.com For example, N-(2-hydroxy-4-tert-butylphenyl)-acetamide is a key intermediate for preparing certain selective receptors used in anion-sensitive membrane sensors. chemicalbook.com The acetylation of similar aminophenols, such as meta-aminophenol, is a well-established procedure that can achieve high yields of over 90%.

Polymerization Reactions

2-Amino-4-tert-butylphenol can undergo polymerization through either chemical or electrochemical oxidation to form poly(2-amino-4-tert-butylphenol) [poly(2A-4TBP)]. researchgate.netchemicalbook.comscientificlabs.iechemdad.com Spectroscopic analysis reveals that the resulting material is often an oligomer mixture. The fundamental structure of poly(2A-4TBP) is composed of phenoxazine (B87303) rings, a characteristic shared with other polymers derived from o-aminophenols. researchgate.net The presence of the bulky tert-butyl substituent favors the formation of N-N couplings within the polymer structure. researchgate.net There are no significant structural distinctions observed between the polymers synthesized via chemical versus electrochemical methods. researchgate.net

The polymerization process is influenced by the reaction conditions. For instance, in the synthesis of related polyanilines, the use of a strong acid like sulfuric acid leads to a granular morphology, whereas weaker acids or water result in the formation of nanotubes. researchgate.net

Table 1: Polymerization of 2-Amino-4-tert-butylphenol

| Polymerization Method | Resulting Polymer | Key Structural Features |

| Chemical Oxidation | Poly(2-amino-4-tert-butylphenol) | Oligomer mixture, Phenoxazine rings, N-N couplings |

| Electrochemical Oxidation | Poly(2-amino-4-tert-butylphenol) | Oligomer mixture, Phenoxazine rings, N-N couplings |

Complexation with Metal Centers

The amino and hydroxyl groups of this compound and its derivatives make it an effective multidentate ligand for forming complexes with various metal ions. yacooscience.com This chelating ability has been explored in the preparation of metal-chelate complexes with applications in catalysis and materials science.

For instance, 2-amino-4-tert-butylphenol reacts with metal salts like copper(II) nitrate (B79036) and iron(III) chloride to form tridentate ligands. The resulting complexes, such as [Cu(L)₂]·2H₂O (where L is the deprotonated ligand), have been investigated for their catalytic activity in the oxidation of alcohols. Similarly, octahedral Fe(III)-Schiff base complexes derived from this compound are of interest in magnetic materials research. The tert-butyl group in these ligands often enhances their solubility in nonpolar solvents, which is advantageous for catalytic applications.

Schiff base ligands derived from the condensation of 2-amino-4-substituted-phenols with aldehydes like 1-methyl-2-imidazolecarboxaldehyde have been synthesized to chelate with metal centers such as vanadyl (VO²⁺). rsc.org These O,N,N' tridentate imidazole-imine Schiff base ligands form stable complexes. rsc.org Furthermore, research has demonstrated the formation of complexes with various divalent metals, including Cd(II), Cu(II), Co(II), Ni(II), Zn(II), and Sn(II), using polydentate Schiff base ligands derived from related aminophenol compounds. researchgate.net These complexes have been characterized for their electrochemical, catalytic, thermal, and antimicrobial properties. researchgate.net

A notable application of metal complexation is the biomimetic aromatic ring cleavage of 2-amino-4-tert-butylphenol by a nonheme iron(II) complex. This reaction serves as a functional model for 2-aminophenol (B121084) dioxygenases, enzymes that catalyze the cleavage of aromatic rings. nih.govresearchgate.net

Table 2: Metal Complexes of 2-Amino-4-tert-butylphenol Derivatives

| Metal Ion | Ligand Type | Resulting Complex | Potential Application |

| Cu(II) | Tridentate Schiff Base | [Cu(L)₂]·2H₂O | Catalytic oxidation of alcohols |

| Fe(III) | Tridentate Schiff Base | Octahedral Fe(III) complex | Magnetic materials research |

| VO²⁺ | O,N,N' Tridentate Imidazole-Imine Schiff Base | Vanadyl complex | Catalysis |

| Fe(II) | Tetradentate Ligand | Nonheme iron(II) complex | Biomimetic aromatic ring cleavage |

Novel Synthetic Routes and Reaction Optimization Studies

Exploration of Green Chemistry Principles in Synthesis

Recent research has focused on developing more environmentally sustainable methods for the synthesis of aminophenols, including analogs of this compound. These approaches align with the principles of green chemistry by utilizing safer solvents, reducing waste, and improving energy efficiency.

One strategy involves using water as a solvent. For example, the synthesis of 2-aminobenzoxazoles from 2-aminophenols has been achieved efficiently in water, which offers a significant environmental advantage over volatile organic solvents. rsc.org Another approach focuses on the catalytic hydrogenation of nitroarenes. The synthesis of p-aminophenol from nitrobenzene (B124822) has been demonstrated using a Pt/Al2O3 catalyst in a medium of supercritical CO2 and water, eliminating the need for strong acid catalysts. researchgate.net This method is considered a green process as the in situ formed carbonic acid can be easily neutralized by depressurization. researchgate.net

The use of natural materials as catalyst supports is another green chemistry avenue. For instance, nano-sized nickel catalysts supported on natural aragonite have been used for the reduction of p-nitrophenol to p-aminophenol using hydrazine (B178648) hydrate (B1144303) as a hydrogen source. tandfonline.comtandfonline.com Additionally, optimized synthesis methods for related compounds like 4-amino-2,6-di-tert-butylphenol (B1582558) have been developed to be more efficient and environmentally friendly by avoiding harsh reagents and simplifying post-treatment steps. guidechem.comgoogle.com These methods often feature mild reaction conditions, short reaction times, and the recycling of reactants. guidechem.comgoogle.com

Stereoselective Synthesis of this compound Analogs

The development of stereoselective synthetic methods is crucial for producing chiral molecules with specific biological activities. In the context of 2-aminophenol derivatives, significant progress has been made in asymmetric synthesis.

One notable chemoenzymatic approach involves the use of ethylenediamine-N,N′-disuccinic acid lyase (EDDS lyase). This enzyme catalyzes the highly stereoselective hydroamination of various substituted 2-aminophenols with fumarate (B1241708) to produce N-(2-hydroxyphenyl)-l-aspartic acids with excellent enantiomeric excess. nih.gov These products can then be converted into chiral dihydrobenzoxazinones, which are important precursors for pharmaceuticals and agrochemicals. nih.gov

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of chiral amines. Hindered aminophenols have been shown to be effective catalysts in the asymmetric addition of organoboron reagents to imines. beilstein-journals.org This method allows for the synthesis of a wide range of homoallylic amines with high enantioselectivity. Furthermore, chiral aminophenol ligands have been successfully applied in the asymmetric synthesis of pharmaceutical compounds like efavirenz. google.com These ligands, when used with a Lewis acid and an organic base, can induce high enantioselectivity in the addition of acetylenes to carbamates. google.com The development of chiral boron-based catalysts derived from simple aminoalcohols has also provided a practical method for the enantioselective addition of allenes to aldimines, yielding homoallenylamides in good yields and high enantiomeric ratios. acs.org

Table 3: Stereoselective Synthesis Approaches for Aminophenol Analogs

| Method | Catalyst/Reagent | Product Type | Key Features |

| Chemoenzymatic Synthesis | EDDS Lyase | Chiral N-(2-hydroxyphenyl)-l-aspartic acids | High enantiomeric excess (>99% ee) |

| Organocatalysis | Hindered Aminophenols | Chiral Homoallylic Amines | High enantioselectivity (76–98% ee) |

| Asymmetric Synthesis | Chiral Aminophenol Ligands | Chiral Dihydrobenzoxazinones | High yield and good enantioselectivity |

| Boron-Based Catalysis | Chiral Aminoalcohol-derived Boron Catalyst | Chiral Homoallenylamides | High enantiomeric ratio (84:16 to >99:1) |

Process Intensification and Scale-Up Considerations in Research

Process intensification aims to develop safer, more efficient, and more sustainable chemical manufacturing processes. For the synthesis of aminophenol derivatives, this includes transitioning from traditional batch reactors to continuous flow systems.

Continuous stirred tank reactors (CSTRs) and cascades of CSTRs offer significant advantages for fine chemical synthesis, including efficient mixing, handling of solids, and more straightforward scale-up. rsc.org These systems can lead to increased yields, reduced costs, and lower energy consumption compared to batch processes. rsc.org For example, a continuous-flow process for the direct synthesis of p-aminophenol from nitrobenzene has been established, reducing reaction times from hours to minutes and lowering the required concentration of acid catalysts. acs.org

The optimization of reaction parameters is a key aspect of process intensification. For instance, in the synthesis of 4-amino-2,6-di-tert-butylphenol, optimizing the nitrosation and reduction steps has led to a high-yield, green process suitable for industrial production. guidechem.comgoogle.com Similarly, in continuous flow syntheses like the Buchwald-Hartwig reaction, extensive parameter screening allows for enhanced conditions that can minimize purification steps and reduce the need for expensive metal scavengers. rsc.org The use of innovative technologies, such as microwave heating in continuous cascade reactors, has also been shown to significantly increase reaction rates and conversions. rsc.org These research efforts are crucial for translating laboratory-scale syntheses into viable industrial processes.

Advanced Spectroscopic and Structural Characterization of 2 Amino 4 Butylphenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. Through the analysis of ¹H (proton) and ¹³C NMR spectra, the connectivity and chemical environment of each atom in 2-Amino-4-tert-butylphenol (B71990) can be determined.

¹H NMR and ¹³C NMR Analysis for Structural Elucidation

The ¹H NMR spectrum of 2-Amino-4-tert-butylphenol provides a proton census, detailing the electronic environment of each hydrogen atom. The tert-butyl group protons appear as a sharp singlet in the upfield region, a consequence of their chemical equivalence and isolation from other protons. The aromatic protons present as distinct signals in the downfield region, with their splitting patterns revealing their ortho, meta, and para relationships to one another. The protons of the amine (-NH₂) and hydroxyl (-OH) groups typically appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature due to hydrogen bonding.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The spectrum shows distinct signals for the quaternary carbon of the tert-butyl group and its three equivalent methyl carbons. The aromatic carbons appear in the downfield region, with their chemical shifts influenced by the electron-donating effects of the amino and hydroxyl groups and the alkyl substituent.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Amino-4-tert-butylphenol

| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Integration |

|---|---|---|---|

| -C(CH₃)₃ | ~1.25 | Singlet (s) | 9H |

| -NH₂ | ~3.5-4.5 (broad) | Singlet (s) | 2H |

| -OH | ~4.5-5.5 (broad) | Singlet (s) | 1H |

| Ar-H (position 5) | ~6.65 | Doublet of doublets (dd) | 1H |

| Ar-H (position 6) | ~6.70 | Doublet (d) | 1H |

| Ar-H (position 3) | ~6.80 | Doublet (d) | 1H |

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Amino-4-tert-butylphenol

| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |

|---|---|

| -C(CH₃)₃ | ~31.5 |

| -C(CH₃)₃ | ~34.0 |

| Ar-C3 | ~115.0 |

| Ar-C5 | ~116.5 |

| Ar-C6 | ~117.0 |

| Ar-C2 (C-NH₂) | ~137.0 |

| Ar-C4 (C-alkyl) | ~140.0 |

| Ar-C1 (C-OH) | ~142.0 |

Two-Dimensional NMR Techniques (e.g., HH-COSY, TOCSY)

Two-dimensional (2D) NMR techniques such as Homonuclear Correlation Spectroscopy (HH-COSY) and Total Correlation Spectroscopy (TOCSY) are instrumental in confirming the proton connectivity within a molecule.

In a hypothetical HH-COSY spectrum of 2-Amino-4-tert-butylphenol, cross-peaks would be observed between adjacent aromatic protons. Specifically, the proton at position 6 would show a correlation to the proton at position 5, and the proton at position 5 would, in turn, show a correlation to the proton at position 3, confirming their positions on the aromatic ring. No correlations would be seen for the singlet from the tert-butyl group or the exchangeable amine and hydroxyl protons under typical conditions.

A TOCSY experiment would reveal the entire spin system of the aromatic ring. Irradiating any one of the aromatic protons would ideally show correlations to all other protons within that same coupled system, providing a complete picture of the aromatic proton network.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of 2-Amino-4-tert-butylphenol is characterized by several key absorption bands that confirm the presence of its primary functional groups. The O-H stretching vibration of the phenolic group typically appears as a broad band in the 3200-3600 cm⁻¹ region. The N-H stretching vibrations of the primary amine group are also found in this region, often as two distinct sharp peaks (one for symmetric and one for asymmetric stretching) superimposed on the broad O-H band.

The region just below 3000 cm⁻¹ is characterized by C-H stretching vibrations from the tert-butyl group. Aromatic C-H stretches typically appear just above 3000 cm⁻¹. The aromatic C=C double bond stretching vibrations result in characteristic peaks in the 1500-1600 cm⁻¹ region. Additionally, C-O and C-N stretching vibrations can be identified in the fingerprint region (below 1500 cm⁻¹).

Table 3: Characteristic FT-IR Absorption Bands for 2-Amino-4-tert-butylphenol

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Phenol) | 3200-3600 | Strong, Broad |

| N-H Stretch (Primary Amine) | 3300-3500 | Medium, Sharp (two bands) |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2970 | Strong |

| Aromatic C=C Stretch | 1500-1600 | Medium to Strong |

| C-O Stretch (Phenol) | 1200-1260 | Strong |

| C-N Stretch | 1250-1350 | Medium |

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. For 2-Amino-4-tert-butylphenol, the symmetric vibrations of the aromatic ring are typically strong and easily identifiable in the Raman spectrum. The C-C stretching of the tert-butyl group and other skeletal vibrations also give rise to characteristic Raman signals. Raman spectroscopy can be particularly useful for studying this compound in aqueous solutions, where the strong water absorption in FT-IR can obscure important spectral regions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The spectrum of 2-Amino-4-tert-butylphenol is dominated by the aminophenol chromophore. The presence of the hydroxyl (-OH) and amino (-NH₂) groups, both strong activating groups, on the benzene (B151609) ring causes a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

Typically, substituted phenols and anilines exhibit two main absorption bands corresponding to π → π* transitions. For 2-Amino-4-tert-butylphenol, these bands are expected to appear in the range of 230-240 nm and 280-290 nm. The exact position and intensity of these bands can be influenced by the solvent polarity.

Electronic Structure Probing and Band Assignment

The electronic structure of 2-Amino-4-tert-butylphenol is characterized by its aromatic ring substituted with both an electron-donating amino (-NH₂) group and a hydroxyl (-OH) group, as well as a weakly electron-donating alkyl (tert-butyl) group. This configuration gives rise to a rich ultraviolet-visible (UV-Vis) absorption spectrum dominated by transitions involving the π-electron system of the benzene ring.

The primary electronic transitions observed are of the π→π* and n→π* type. The π→π* transitions, which are typically of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The presence of the -NH₂ and -OH groups, with their lone pairs of electrons (n), introduces lower-energy n→π* transitions, although these are often less intense and can be masked by the stronger π→π* bands. plu.mxresearchgate.net

Computational studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) on similar aminophenol derivatives help in assigning these spectral bands. plu.mx Such analyses reveal the contributions of various molecular orbitals to the electronic transitions. The highest occupied molecular orbital (HOMO) is typically localized on the electron-rich phenol (B47542) and aniline (B41778) moieties, while the lowest unoccupied molecular orbital (LUMO) is distributed across the aromatic ring's π* system. The main absorption bands are often assigned to HOMO→LUMO transitions, representing an intramolecular charge transfer (ICT) character. plu.mx

| Wavelength (λmax) (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| 345 | 0.152 | HOMO → LUMO | π→π* (ICT) |

| 298 | 0.098 | HOMO-1 → LUMO | π→π |

| 275 | 0.045 | HOMO → LUMO+1 | π→π |

| 240 | 0.210 | HOMO-2 → LUMO | π→π* |

Solvent Effects on Absorption and Emission Spectra

The absorption and emission spectra of compounds like 2-Amino-4-tert-butylphenol are often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.net This effect arises from differential solvation of the ground and excited states of the molecule. The amino and hydroxyl groups can participate in hydrogen bonding with protic solvents (e.g., ethanol (B145695), methanol) and experience dipole-dipole interactions in polar aprotic solvents (e.g., DMSO, acetonitrile).

In many aminophenol derivatives, an increase in solvent polarity leads to a stabilization of the more polar excited state relative to the ground state. This stabilization reduces the energy gap for the electronic transition, resulting in a shift of the absorption and emission maxima to longer wavelengths (a bathochromic or red shift). nih.govnih.gov Conversely, if the ground state is more stabilized by the solvent than the excited state, a shift to shorter wavelengths (a hypsochromic or blue shift) may occur. researchgate.net By studying these shifts across a range of solvents, valuable information about the change in dipole moment upon excitation can be obtained. researchgate.netrsc.org

| Solvent | Polarity Index (ET(30)) | Absorption λmax (nm) | Observed Shift |

|---|---|---|---|

| n-Hexane | 31.0 | 320 | Reference |

| Toluene | 33.9 | 325 | Bathochromic |

| Dichloromethane | 40.7 | 332 | Bathochromic |

| Acetonitrile (B52724) | 45.6 | 338 | Bathochromic |

| Ethanol | 51.9 | 345 | Bathochromic |

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition. Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS provides a highly accurate mass measurement, typically to four or more decimal places. thermofisher.combioanalysis-zone.com This precision allows for the differentiation between molecules that have the same nominal mass but different elemental formulas.

For 2-Amino-4-tert-butylphenol, the molecular formula is C₁₀H₁₅NO. Using the exact masses of the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen, a precise theoretical monoisotopic mass can be calculated. An experimental HRMS measurement that matches this theoretical mass within a very low error margin (typically <5 ppm) serves as definitive validation of the molecular formula. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₅NO |

| Theoretical Exact Mass (Monoisotopic) | 165.11536 Da |

| Hypothetical Experimental Mass [M+H]⁺ | 166.12265 Da |

| Mass Error | 1.8 ppm |

Gas Chromatography-Mass Spectrometry (GC-MS) in Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for separating and identifying volatile and semi-volatile compounds, making it ideal for the purity assessment of substances like 2-Amino-4-tert-butylphenol. tcichemicals.comtcichemicals.com In this method, the sample is vaporized and separated based on its boiling point and affinity for the GC column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical "fingerprint." For 2-Amino-4-tert-butylphenol, ionization typically produces a molecular ion peak ([M]⁺) corresponding to its molecular weight. nih.gov Common fragmentation includes the loss of a methyl group (-CH₃) from the tert-butyl substituent, leading to a prominent fragment ion at m/z 150 ([M-15]⁺). The purity of a sample is determined from the gas chromatogram by comparing the relative area of the main peak to the areas of any impurity peaks. ijpsr.com

| m/z (Mass/Charge Ratio) | Assignment | Relative Intensity |

|---|---|---|

| 165 | [M]⁺ (Molecular Ion) | High |

| 150 | [M - CH₃]⁺ | Very High (Base Peak) |

| 122 | [M - C₃H₇]⁺ | Moderate |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Complex Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of thermally labile, non-volatile, and large molecules, including metal-ligand complexes and supramolecular assemblies. nih.gov Unlike the hard ionization used in GC-MS, ESI transfers pre-existing ions from solution into the gas phase with minimal fragmentation, allowing for the characterization of intact complexes.

2-Amino-4-butylphenol, with its amino and hydroxyl groups, can act as a bidentate ligand, forming stable complexes with various metal ions. ESI-MS can be used to confirm the formation of such complexes and determine their stoichiometry. Analysis is typically performed in positive ion mode, where the complex might be observed as an adduct with a proton [M+H]⁺ or another cation like sodium [M+Na]⁺. The gentle nature of ESI ensures that the non-covalent interactions holding the complex together are preserved during analysis. researchgate.netnih.gov

| Species | Formula | Expected m/z ([Species+H]⁺) | Ion Mode |

|---|---|---|---|

| Ligand (L) | C₁₀H₁₅NO | 166.12 | Positive |

| Metal-Ligand Complex | [Cu(C₁₀H₁₄NO)₂] | 391.13 | Positive |

| Ligand-Solvent Adduct | [C₁₀H₁₅NO + Na]⁺ | 188.10 | Positive |

X-ray Diffraction Crystallography

X-ray Diffraction (XRD) crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org By analyzing the pattern of X-rays diffracted by a single crystal, it is possible to elucidate detailed structural information, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

While a specific crystal structure for this compound is not publicly available, data from closely related derivatives, such as Schiff bases formed from substituted aminophenols, provide insight into the type of structural information that can be obtained. researchgate.net For example, the crystal structure of (E)-2-[(2-Aminophenyl)iminomethyl]-4,6-di-tert-butylphenol reveals key details about its molecular conformation, planarity, and the hydrogen bonding networks that dictate its packing in the solid state. Such an analysis for this compound would definitively establish its molecular geometry and the nature of its intermolecular interactions.

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₁H₂₈N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.898 |

| b (Å) | 6.230 |

| c (Å) | 15.095 |

| β (°) | 108.928 |

| Volume (ų) | 969.5 |

Determination of Solid-State Molecular and Crystal Structures

As of the current body of scientific literature, a definitive solid-state molecular and crystal structure for the specific compound this compound has not been reported. Searches of crystallographic databases and peer-reviewed journals did not yield any published X-ray diffraction data for this molecule.

However, detailed structural elucidation has been achieved for derivatives of aminophenols, which provides valuable insight into the molecular geometry and crystal packing of this class of compounds. A notable example is the Schiff base derivative, (E)-2-[(2-Aminophenyl)iminomethyl]-4,6-di-tert-butylphenol.

The crystal structure of this derivative was determined using single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group P2₁/c. In the solid state, the molecule exhibits specific conformational features. The dihedral angle between the two phenyl rings is reported to be 35.2(2)°. nih.govresearchgate.net

An intramolecular O—H···N hydrogen bond is a key feature of the molecular structure, formed between the hydroxyl group and the imine nitrogen atom. nih.gov This interaction contributes to the planarity of that portion of the molecule.

In the crystal lattice, molecules are interconnected through intermolecular N—H···O hydrogen bonds. These bonds form between the amino group of one molecule and the hydroxyl oxygen atom of an adjacent molecule, creating a wave-like chain structure that extends along the b-axis. nih.govresearchgate.net The arrangement of molecules in the crystal is further stabilized by these hydrogen bonding interactions.

The crystallographic data for (E)-2-[(2-Aminophenyl)iminomethyl]-4,6-di-tert-butylphenol is summarized in the table below.

Interactive Table: Crystallographic Data for (E)-2-[(2-Aminophenyl)iminomethyl]-4,6-di-tert-butylphenol

| Parameter | Value |

| Chemical Formula | C₂₁H₂₈N₂O |

| Formula Weight | 324.45 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.898(5) |

| b (Å) | 6.230(3) |

| c (Å) | 15.095(8) |

| β (°) | 108.928(6) |

| Volume (ų) | 969.5(8) |

| Z | 2 |

| Temperature (K) | 296 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| μ (mm⁻¹) | 0.07 |

Computational Chemistry and Theoretical Investigations of 2 Amino 4 Butylphenol

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed due to its favorable balance between computational cost and accuracy. mdpi.com DFT calculations are foundational for understanding the geometry, stability, and reactivity of molecules like 2-Amino-4-butylphenol.

Molecular geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. mdpi.com For this compound, this involves calculating the most stable conformation (the global minimum) by adjusting bond lengths, bond angles, and dihedral angles. A common approach involves using a hybrid functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with a basis set like 6-311++G(d,p) to accurately model the electronic environment. iosrjournals.org

The optimized geometry provides crucial information about the molecule's three-dimensional structure. Key parameters include the planarity of the benzene (B151609) ring, the orientation of the amino (-NH2), hydroxyl (-OH), and butyl (-C4H9) groups relative to the ring, and the specific bond lengths and angles that define the molecule's shape. These structural details are fundamental to the molecule's physical properties and biological interactions.

Table 1: Illustrative Optimized Geometrical Parameters for this compound This table presents hypothetical data to illustrate typical results from a DFT geometry optimization.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C-O (hydroxyl) | 1.365 |

| C-N (amino) | 1.401 | |

| C-C (ring avg.) | 1.395 | |

| C-C (butyl attach) | 1.518 | |

| O-H | 0.967 | |

| N-H (avg.) | 1.012 | |

| **Bond Angles (°) ** | C-C-O | 119.8 |

| C-C-N | 121.0 | |

| C-O-H | 109.2 | |

| H-N-H | 112.5 | |

| Dihedral Angle (°) | C-C-C-N | 180.0 |

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations determine the frequencies of the normal modes of vibration. A key outcome is the confirmation that the optimized structure is a true energy minimum, which is verified by the absence of any imaginary frequencies. iosrjournals.org

The calculated vibrational frequencies can be correlated with experimental spectroscopic data. Often, theoretical frequencies are systematically higher than experimental values due to the harmonic approximation used in the calculations. To improve agreement, a scaling factor is typically applied. The analysis allows for the assignment of specific spectral bands to particular molecular motions, such as O-H stretching, N-H symmetric and asymmetric stretching, C-H stretching of the aromatic ring and butyl group, and C=C ring vibrations.

Table 2: Illustrative Vibrational Frequencies for this compound This table presents hypothetical data to illustrate typical results from a DFT frequency calculation.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

| O-H Stretch | 3750 | 3600 |

| N-H Asymmetric Stretch | 3520 | 3379 |

| N-H Symmetric Stretch | 3430 | 3293 |

| C-H Aromatic Stretch | 3150 | 3024 |

| C-H Aliphatic Stretch | 2980 | 2861 |

| C=C Ring Stretch | 1610 | 1546 |

| N-H Scissoring | 1590 | 1526 |

| C-O Stretch | 1255 | 1205 |

| C-N Stretch | 1290 | 1238 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity or ionization potential. taylorandfrancis.com The LUMO is the innermost orbital without electrons, acts as an electron acceptor, and its energy relates to electrophilicity or electron affinity. taylorandfrancis.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. From the HOMO and LUMO energies, other global reactivity descriptors such as chemical potential, hardness, and electrophilicity can be calculated to provide a quantitative measure of the molecule's reactive nature.

Table 3: Illustrative Reactivity Descriptors for this compound This table presents hypothetical data to illustrate typical results from an FMO analysis.

| Descriptor | Value (eV) |

| HOMO Energy (E_HOMO) | -5.25 |

| LUMO Energy (E_LUMO) | -0.80 |

| HOMO-LUMO Gap (ΔE) | 4.45 |

| Ionization Potential (I ≈ -E_HOMO) | 5.25 |

| Electron Affinity (A ≈ -E_LUMO) | 0.80 |

| Global Hardness (η = (I-A)/2) | 2.23 |

| Electronegativity (χ = (I+A)/2) | 3.03 |

Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is an extension of DFT used to study the properties of molecules in their electronically excited states. scirp.org It is a primary computational method for simulating UV-Vis absorption spectra and investigating photophysical processes like fluorescence. mdpi.com

TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption of light. These calculations provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f), which are proportional to the intensity of the absorption bands. mdpi.com For this compound, the expected electronic transitions would primarily be of the π → π* and n → π* type, originating from the phenolic ring and the lone pairs on the oxygen and nitrogen atoms.

By comparing the simulated spectrum with experimental data, researchers can gain a detailed understanding of the electronic transitions responsible for the observed absorption bands. researchgate.net Similarly, by optimizing the geometry of the first excited state, TD-DFT can be used to simulate fluorescence emission spectra.

Table 4: Illustrative TD-DFT Results for UV-Vis Absorption of this compound This table presents hypothetical data to illustrate typical results from a TD-DFT calculation in a solvent like methanol (B129727).

| Excitation | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 295 | 0.085 | HOMO → LUMO (95%) |

| S0 → S2 | 240 | 0.150 | HOMO-1 → LUMO (88%) |

| S0 → S3 | 215 | 0.420 | HOMO → LUMO+1 (75%) |

Beyond simulating spectra, TD-DFT provides valuable information about the nature of excited states. Analysis of the molecular orbitals involved in an electronic transition can reveal charge transfer characteristics, showing how the electron density redistributes upon excitation. For instance, excitation might move electron density from the electron-donating amino and hydroxyl groups to the aromatic ring.

Understanding the geometry and energy of the excited state is crucial for predicting a molecule's photophysical behavior. researchgate.net For example, a significant change in geometry between the ground and first excited state can lead to a large Stokes shift (the energy difference between the absorption and emission maxima). These computational insights are essential for designing molecules with specific optical properties, such as fluorescent probes or materials for optoelectronic devices.

Mechanistic Insights from Computational Modeling

Computational modeling serves as a powerful tool for understanding the intricate details of chemical processes at a molecular level. For aminophenol derivatives, theoretical investigations have been instrumental in elucidating reaction mechanisms, characterizing transition states, and understanding the electronic and structural properties that govern their reactivity.

Computational studies, particularly using Density Functional Theory (DFT), have been pivotal in mapping the reaction pathways of aminophenol derivatives. A significant area of investigation has been the oxidative C-C bond cleavage of o-aminophenols by nonheme Fe(II) dioxygenases, a critical metabolic process. nih.gov Theoretical models have been used to explore the catalytic cycle of these enzymes. nih.gov

Transition state theory is a fundamental concept in these analyses, providing a framework to understand the energy barriers that must be overcome for a reaction to proceed. wikipedia.orgbritannica.comlibretexts.org For the enzymatic oxidation of aminophenols, computational models help to identify the structure and energy of the activated complex, which is the species at the highest point on the reaction coordinate between reactants and products. youtube.com The activation energy, a key parameter determining the reaction rate, can be calculated from the energy difference between the reactants and the transition state. youtube.com

In the context of the formation of paracetamol from 4-aminophenol (B1666318), a related compound, computational chemistry using the Restricted Hartree-Fock (RHF) method has been employed to analyze the thermodynamics and kinetics of the acetylation reaction. unimed.ac.id Such studies calculate the change in energy (ΔE) and the activation energy (Ea) required to reach the transition state, providing a quantitative understanding of the reaction's feasibility and rate. unimed.ac.id

Table 1: Calculated Thermodynamic and Kinetic Parameters for the Acetylation of 4-Aminophenol unimed.ac.id

| Parameter | Value | Description |

| ΔE | -25.0107 kJ/mol | The overall energy change of the reaction, indicating an exothermic process. |

| Ea | 623.13 kJ/mol | The activation energy required to reach the transition state. |

This data is for the analogous compound 4-aminophenol.

This compound, with its amino and hydroxyl functional groups, is expected to be an effective ligand in coordination chemistry. Computational studies on analogous aminophenol-metal complexes provide significant insights into the nature of these interactions. DFT calculations are frequently used to describe the electronic structure of these complexes. nih.gov

For instance, studies on iron complexes with iminobenzosemiquinone ligands, derived from 2-amino-4,6-di-tert-butylphenol (B167885), have utilized DFT to understand the electronic configuration and the distribution of spin density between the metal center and the ligand. nih.govnih.gov These calculations are crucial for interpreting spectroscopic data and understanding the non-innocent behavior of the aminophenol-derived ligand, which can exist in multiple oxidation states. nih.govnih.gov

The geometry of these coordination complexes, including bond lengths and angles, can be optimized using computational methods. researchgate.net This allows for a detailed analysis of how the ligand coordinates to the metal ion. Natural Bond Orbital (NBO) analysis is another powerful computational tool that can provide information about the charge transfer and orbital interactions between the ligand and the metal.

Table 2: Selected Computed Bond Lengths in an Iron(II)-Iminobenzosemiquinone Complex nih.gov

| Bond | Bond Length (Å) |

| Fe-O | 1.95 |

| Fe-N | 2.05 |

| C-O | 1.30 |

| C-N | 1.35 |

This data is for a complex of an analogous ligand, the radical anion of 2-amino-4,6-di-tert-butylphenol.

Tautomerism and conformational flexibility are important aspects of the chemistry of aminophenols. Computational methods are well-suited to explore the relative stabilities of different tautomers and conformers. For aminophenol derivatives, the potential for phenol-imine and keto-amine tautomerism is a key area of investigation, particularly in their Schiff base derivatives.

DFT calculations can be used to determine the optimized geometries and relative energies of the different tautomeric forms. jocpr.com These calculations can predict which tautomer is more stable in the gas phase or in different solvents. jocpr.com The energy barrier for the interconversion between tautomers can also be calculated, providing insight into the kinetics of the tautomerization process. jocpr.com

Conformational analysis involves identifying the different spatial arrangements of the atoms in a molecule and determining their relative energies. For a molecule like this compound, rotation around the C-C bonds of the butyl group and the C-N and C-O bonds will lead to various conformers. Computational studies can map the potential energy surface of the molecule to identify the most stable conformers. nih.gov

Table 3: Relative Energies of Tautomers for a Generic Formohydroxamic Acid System (Analogous System) jocpr.com

| Tautomer | Relative Energy (kcal/mol) | Stability |

| E Isomer | 0.00 | Most Stable |

| Z Isomer | Variable | Less Stable |

| Transition State | 46.35 | Energy Barrier |

This data represents a general system for tautomeric interconversion and is not specific to this compound.

Advanced Research on Applications and Functional Materials Derived from 2 Amino 4 Butylphenol

Role in Organic Synthesis as a Precursor and Intermediate

2-Amino-4-butylphenol serves as a valuable starting material and intermediate in the synthesis of more complex molecules. Its bifunctional nature allows it to participate in cyclization, condensation, and polymerization reactions, making it a key building block in various synthetic pathways.

One of the most significant applications of 2-aminophenol (B121084) and its derivatives is in the synthesis of benzoxazoles, a class of heterocyclic compounds with a wide range of biological and industrial relevance. rsc.org The general synthesis involves the condensation reaction of a 2-aminophenol with compounds like carboxylic acids, acid halides, or aldehydes, often under acidic or oxidative conditions. mdpi.comnih.gov

Specifically, 2-Amino-4-tert-butylphenol (B71990) is utilized as a reactant in the preparation of 4-tert-butyl-2-[(pyridylmethylene)amino]phenol intermediates. sigmaaldrich.com These intermediates are crucial for synthesizing biologically important 2-(pyridyl)benzoxazole derivatives. sigmaaldrich.com The reaction typically proceeds through the formation of a Schiff base, followed by cyclization to yield the benzoxazole (B165842) ring system. Various catalysts, including nanomagnetic particles and samarium triflate, have been developed to make this synthesis more efficient and environmentally friendly. organic-chemistry.orgajchem-a.com

| Precursor/Reactant | Target Compound Class | Synthetic Method | Catalyst/Conditions |

| 2-Aminophenol Derivative | 2-Arylbenzoxazoles | Condensation with Aromatic Aldehydes | Fe3O4@SiO2-SO3H Nanoparticles |

| 2-Aminophenol | 2-Substituted Benzoxazoles | Reaction with Carboxylic Acids | Lawesson's Reagent (Microwave-assisted) |

| 2-Amino-4-tert-butylphenol | 2-(Pyridyl)benzoxazole Intermediates | Condensation with Pyridine Aldehydes | Not Specified |

The structural motif of this compound is incorporated into various molecules of pharmaceutical interest. While not a final drug product itself, it serves as a key building block for synthesizing more complex intermediates. The synthesis of single-enantiomer chiral molecules, such as specific alcohols and amino acids, is of growing importance in the pharmaceutical industry, and versatile precursors are essential for these processes. mdpi.comnih.gov

For example, substituted aminophenols are precursors to a range of biologically active compounds. Research has shown that 2-Amino-4,6-di-tert-butylphenol (B167885) is related to impurities found during the synthesis of Ivacaftor, indicating its use or formation within that synthetic pathway. pharmaceresearch.com This highlights the role of such aminophenols as foundational components in the multi-step synthesis of active pharmaceutical ingredients.

The ability to form multiple, stable chemical bonds makes this compound an excellent building block for constructing large and complex molecular architectures. zyvex.comcam.ac.uk The amino and hydroxyl groups can react independently or together to form polymers, macrocycles, and other supramolecular structures.

An example of this is the synthesis of poly(2-amino-4-tert-butylphenol) through electrochemical or chemical oxidative polymerization. sigmaaldrich.com This process links individual monomer units together to form a long polymer chain with distinct electronic and material properties. Furthermore, it is a key intermediate in producing N-(2-hydroxy-4-tert-butylphenyl)-acetamide, which is then used to prepare uranylsalophene derivatives. sigmaaldrich.com These derivatives are complex molecules designed to act as selective receptors in anion-sensitive membrane sensors, demonstrating the creation of functional, complex architectures from a simpler starting block. sigmaaldrich.com

Catalysis and Organocatalysis Research

In the field of catalysis, this compound derivatives are utilized in two primary ways: as the core scaffold for non-metallic organocatalysts and as ligands that modify the activity of transition metal centers.

Organocatalysts are small organic molecules that can accelerate chemical reactions without the need for a metal center. 2-Amino-4-tert-butylphenol is a reactant used to prepare prolinamide phenols. sigmaaldrich.com These molecules are highly efficient and hydrophobic organocatalysts specifically designed for facilitating direct asymmetric aldol (B89426) reactions between aldehydes and ketones in water. sigmaaldrich.com The butyl group on the phenol (B47542) ring enhances the catalyst's hydrophobicity, which can be crucial for its performance in aqueous media. This application showcases a sophisticated use of the compound's structure to create a functional catalyst for stereoselective synthesis.

| Catalyst Type | Derived From | Catalyzed Reaction | Reactants |

| Prolinamide Phenol | 2-Amino-4-tert-butylphenol | Asymmetric Aldol Reaction | Aldehydes and Ketones |

The amino and hydroxyl groups of this compound are excellent coordinating groups for transition metals. By modifying the aminophenol structure, chemists can design ligands that precisely control the catalytic activity and selectivity of a metal center. These ligands can influence the steric and electronic environment around the metal, dictating the outcome of catalytic cycles such as cross-coupling reactions.

Amine bisphenolate (ABP) scaffolds, which can be derived from aminophenols, are widely used in homogeneous catalysis. rsc.org For instance, ligands derived from substituted phenols are used to create complexes with metals like palladium, which are effective catalysts for C-C coupling reactions such as the Suzuki-Miyaura and Mizoroki-Heck couplings. rsc.org Similarly, complex ancillary ligands based on di-tert-butylphenol have been synthesized for use in Rhenium(I) cores, demonstrating their versatility across different transition metals. rsc.orgresearchgate.net The design of such ligands is a key area of research for developing new and more efficient catalytic systems. researchgate.netjocpr.comarizona.edu

Aerobic Oxidation Reactions

The aerobic oxidation of aminophenols is a pivotal reaction in both biological systems and synthetic chemistry. Research on analogs of this compound, such as 2-amino-4,6-di-tert-butylphenol, has provided significant insights into the mechanisms of these reactions, particularly when catalyzed by transition metal complexes.

Cobalt complexes have been shown to be effective catalysts for the aerobic oxidative cyclization of 2-aminophenols with isonitriles. sigmaaldrich.comnih.govmdpi.com Studies on well-defined Cobalt(II) and Cobalt(III) aminophenol complexes demonstrate that both oxidation states can be catalytically competent. sigmaaldrich.comresearchgate.netrsc.org The reaction with molecular oxygen often leads to the oxidation of the Co(II) complex to a Co(III) species. sigmaaldrich.comresearchgate.netrsc.org Spectroscopic studies, including UV-visible and EPR spectroscopy, indicate that this oxidation process proceeds through the formation of a ligand-based radical intermediate. sigmaaldrich.comresearchgate.netrsc.org This aminophenol-ligand radical is a key intermediate that can then undergo further reactions, such as coupling with isonitriles to form benzoxazoles. sigmaaldrich.com The coordination of the aminophenol to the cobalt center is crucial for enabling the aerobic oxidation of Cobalt(II). nih.gov

Similarly, copper complexes have been investigated for their ability to catalyze the aerobic oxidation of 2-aminophenol, mimicking the function of the enzyme phenoxazinone synthase. researchgate.netnih.gov These reactions typically yield products like 2-aminophenoxazine-3-one. researchgate.netnih.gov Mechanistic studies suggest the formation of a "Cu(I)–(substrate radical)" tautomer through intramolecular charge distribution within a complex-substrate adduct. researchgate.netnih.gov This species is believed to be responsible for the activation of dioxygen. researchgate.netnih.gov

The following table summarizes key findings in the metal-catalyzed aerobic oxidation of substituted aminophenols.

| Catalyst System | Substituted Aminophenol | Key Findings |

| Cobalt(II)/Cobalt(III) Complexes | 2-amino-4,6-di-tert-butylphenol | Catalytically active in aerobic oxidative cyclization with isonitriles. Reaction proceeds via a ligand-based radical intermediate. sigmaaldrich.comnih.govresearchgate.netrsc.org |

| Mononuclear Copper(II) Complexes | 2-aminophenol | Catalyzes the formation of 2-aminophenoxazine-3-one, mimicking phenoxazinone synthase. Involves a "Cu(I)–(substrate radical)" intermediate for O₂ activation. researchgate.netnih.gov |

Aromatic Ring Cleavage Studies

The enzymatic cleavage of aromatic rings is a critical step in the biodegradation of aromatic compounds in the environment. sigmaaldrich.com 2-Aminophenol dioxygenases are enzymes that catalyze the oxidative ring cleavage of 2-aminophenol. sigmaaldrich.comthermofisher.comindiamart.com Functional models of these enzymes have been developed to study the mechanism of this reaction.

A significant breakthrough in this area involves the use of a nonheme iron(II) complex to achieve the aromatic ring cleavage of 2-amino-4-tert-butylphenol. fishersci.com This serves as a functional model for 2-aminophenol dioxygenases. Further research with the closely related 2-amino-4,6-di-tert-butylphenol has shown that an iron(III)-2-amidophenolate complex can react with O₂ to catalytically and regioselectively cleave the C–C bond, yielding 4,6-di-tert-butyl-2-picolinic acid. thermofisher.commdpi.com An iron(II)-chloro complex of the same ligand also demonstrates catalytic activity in the ring cleavage reaction with O₂. thermofisher.commdpi.com

The presence of electron-donating groups, such as a tert-butyl group on the aminophenol ring, appears to be crucial for the oxygenolytic aromatic ring cleavage to occur. researchgate.net In contrast, an electron-withdrawing group at the same position renders the complex unreactive towards dioxygen. researchgate.net The proposed reaction mechanism for the enzymatic ring cleavage of 2-aminophenol by 2-aminophenol 1,6-dioxygenase (APD) involves the bidentate binding of the substrate to the iron(II) center, which initiates the activation of dioxygen for the ring cleavage. calpaclab.commdpi.com

Key findings from studies on the aromatic ring cleavage of substituted aminophenols are presented in the table below.

| System | Substituted Aminophenol | Product of Ring Cleavage | Significance |

| Nonheme Iron(II) Complex | 2-amino-4-tert-butylphenol | Not specified in abstract | Functional model of 2-aminophenol dioxygenases. fishersci.com |

| Biomimetic Iron(III)-2-amidophenolate Complex | 2-amino-4,6-di-tert-butylphenol | 4,6-di-tert-butyl-2-picolinic acid | Catalytic and regioselective C-C bond cleavage with O₂. thermofisher.commdpi.com |

| Iron(II)-2-aminophenolate Complex | 2-amino-4-tert-butylphenol | 4-tert-butyl-2-picolinic acid | Demonstrates the influence of electronic factors on reactivity with dioxygen. researchgate.net |

Polymer Science and Materials Research

Synthesis of Poly(this compound) and Related Polymers

Poly(this compound), often abbreviated as poly(2A-4TBP), can be synthesized from its monomer through either chemical or electrochemical oxidation methods. scientific.net Spectroscopic characterization of the polymer obtained from the chemical polymerization of the tert-butyl analog, 2-amino-4-tert-butylphenol, suggests that the product is a mixture of oligomers containing up to 16 monomer units. scientific.net The basic structure of these polymers is characterized by the presence of phenoxazine (B87303) rings, which is a common feature for polymers derived from o-aminophenol. scientific.net

The polymerization of aminophenols is influenced by the relative positions of the amino and hydroxyl groups. researchgate.net These monomers are interesting because they possess two oxidizable groups, the -NH₂ and -OH groups, allowing for electrochemical behavior that can resemble both anilines and phenols. researchgate.net

Applications in Advanced Materials (e.g., Sensors)

The unique properties of polymers derived from aminophenols make them promising candidates for applications in advanced materials, particularly in the development of chemical sensors. While direct applications of poly(this compound) in sensors are not extensively documented, research on its derivatives and related polymers highlights its potential.

A key intermediate derived from 2-amino-4-tert-butylphenol, N-(2-hydroxy-4-tert-butylphenyl)-acetamide, is used to prepare uranylsalophene derivatives. sigmaaldrich.com These derivatives have been investigated as selective receptors in anion sensitive membrane sensors. sigmaaldrich.com

Furthermore, composites and films made from related poly(aminophenol)s have shown promise in sensor applications. A nanocomposite film of poly(m-aminophenol) and functionalized multi-walled carbon nanotubes has been fabricated and explored as an effective sensor material for the detection of aliphatic alcohols. researchgate.net Similarly, poly(o-aminophenol) has been used as an immobilization matrix for enzymes in biosensors, such as a glucose oxidase-based sensor for detecting glucose. rsc.org This biosensor exhibited a rapid response time and a low detection limit. rsc.org The application of poly(aminophenol) films in electrochemical sensors is a growing area of research, with their insulating nature being a key property that can be leveraged.

The table below summarizes the sensor applications of materials derived from 2-amino-4-tert-butylphenol and related aminophenols.

| Material | Analyte | Sensor Type | Key Feature |

| Uranylsalophene derivatives (from a 2-amino-4-tert-butylphenol derivative) | Anions | Anion sensitive membrane sensor | Selective receptors for anions. sigmaaldrich.com |

| Poly(m-aminophenol)/c-MWCNT nanocomposite | Aliphatic alcohols | Chemiresistive sensor | Enhanced sensing response due to polymer-nanotube interaction. researchgate.net |

| Poly(o-aminophenol) film | Glucose | Biosensor (with Glucose Oxidase) | Fast response and low detection limit. rsc.org |

Applications in Dyes and Pigments Research

This compound and its tert-butyl analog are valuable intermediates in the synthesis of dyes and pigments. google.com It is particularly noted for its use in the production of fluorescent brighteners, also known as optical whitening agents. google.com Specific examples of fluorescent brighteners synthesized using this intermediate include types OB, MN, EFT, ER, and ERM. google.com

The synthesis of azo dyes, a major class of synthetic colorants, can also utilize 2-amino-4-tert-butylphenol. A patented method describes the preparation of this compound from p-tert-butylphenol via an azo-cracking reduction method for its use as a dyestuff intermediate. google.com This process involves a diazotization reaction, followed by a coupling reaction to form an azo dye, and finally, a cracking reduction to yield the desired aminophenol. google.com

The general process for creating an azo dye involves two main steps: the diazotization of a primary aromatic amine to form a diazonium salt, followed by the coupling of this salt with an aromatic compound, such as a phenol or another amine. nih.gov The presence of the amino and hydroxyl groups on the this compound ring makes it a suitable coupling component in such reactions.

Fluorescent Whitening Agents

This compound, particularly its tert-butyl isomer (2-amino-4-tert-butylphenol), serves as a crucial intermediate in the synthesis of various fluorescent whitening agents (FWAs), also known as optical brightening agents (OBAs). chemball.comdebornchem.com These agents function by absorbing light in the ultraviolet and violet regions of the electromagnetic spectrum and re-emitting it as blue light, which masks the natural yellowing of materials and creates a perception of whiteness and brightness. specialchem.com The incorporation of the this compound moiety into larger molecular structures is fundamental to the production of several commercially significant optical brighteners.

One of the primary applications of this compound is in the synthesis of benzoxazole-type FWAs. These brighteners are valued for their effectiveness in a variety of substrates, including plastics, fibers, and coatings. specialchem.com The synthesis process often involves the reaction of 2-amino-4-tert-butylphenol with other chemical precursors to form complex heterocyclic structures that exhibit strong fluorescence. For instance, it is a key raw material for producing fluorescent brighteners such as OB, MN, EFT, ER, and ERM. debornchem.comgoogle.com

Research into the synthesis of 2-amino-4-tert-butylphenol has focused on improving yield and purity to meet the demands of FWA manufacturing. One method involves the nitration of p-tert-butylphenol followed by a catalytic hydrogenation reaction to produce o-amino-p-tert-butylphenol. chchem.com This process is designed to achieve high purity and yield under relatively low temperature and pressure conditions, which is advantageous for industrial production. chchem.com Another preparation method utilizes an azo-cracking reduction process starting from p-tert-butylphenol, which first generates an azo dyestuff that is then reduced to yield the final 2-amino-4-tert-butylphenol product. google.com This method has been reported to achieve yields of over 85%. google.com

The table below summarizes some of the key fluorescent whitening agents synthesized using 2-amino-4-tert-butylphenol as a primary intermediate.

| Fluorescent Whitening Agent | Abbreviation | Key Intermediate |

| Optical Brightener OB | OB | 2-Amino-4-tert-butylphenol |

| Fluorescent Brightener ERM | ERM | 2-Amino-4-tert-butylphenol |

| Fluorescent Brightener MN | MN | 2-Amino-4-tert-butylphenol |

| Fluorescent Brightener EFT | EFT | 2-Amino-4-tert-butylphenol |

| Fluorescent Brightener ER | ER | 2-Amino-4-tert-butylphenol |

Specialty Dyes and Pigments

This compound is a versatile intermediate in the manufacturing of specialty dyes and pigments, particularly those belonging to the azo class. chemball.comgoogle.com Azo dyes represent the largest category of synthetic colorants and are characterized by the presence of one or more azo groups (–N=N–) that connect aromatic rings. nih.gov The synthesis of these dyes typically involves a two-stage process: diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with a suitable coupling component. nih.gov

In this context, this compound can act as the coupling component. Its phenol group activates the aromatic ring, making it susceptible to electrophilic substitution by the diazonium salt. The amino group can also be diazotized itself, allowing it to function as the diazo component, which then reacts with another coupling agent. This dual functionality allows for the creation of a wide range of dye structures with varied colors and properties.

A specific method for utilizing 2-amino-4-tert-butylphenol as a dye intermediate involves an azo-cracking reduction process. google.com In this synthesis route, p-tert-butylphenol is coupled with a diazonium salt (such as that derived from aniline) to produce an azo dye. google.com This intermediate dye is then subjected to a reduction reaction that cleaves the azo bond, ultimately yielding the 2-amino-4-tert-butylphenol. google.com This process highlights its integral role within the synthesis pathway of certain colorants.

Furthermore, aminophenol derivatives are used to create metallized dyes. google.com These are dye complexes where a metal ion, often copper or chromium, is coordinated with the dye molecule. The ortho-aminophenol structure, present in this compound, is particularly suitable for forming stable chelate rings with metal ions, which can significantly enhance the lightfastness and wash fastness of the resulting dye. Research on azo dyes derived from ortho-aminophenol derivatives demonstrates their ability to form ortho, ortho'-dihydroxy-azo combinations that are successfully metallized. njit.edu This structural arrangement is crucial for achieving high-performance characteristics in pigments used for demanding applications like automotive coatings and specialized plastics. google.comtetengmaterials.com

The table below outlines the role of this compound in the synthesis of specialty dyes.

| Dye Class | Role of this compound | Key Reaction | Resulting Property |

| Azo Dyes | Coupling Component or Diazo Component | Diazotization and Coupling | Creates chromophoric azo group (–N=N–) |

| Metallized Dyes | Ligand for Metal Ion | Chelation | Enhanced lightfastness and wash fastness |

Biological and Mechanistic Studies of 2 Amino 4 Butylphenol and Its Analogs Excluding Clinical Human Data

Antioxidant Activity Investigations

In Vitro Radical Scavenging Assays (e.g., DPPH)

For instance, the antioxidant activity of 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), an analog of 2-Amino-4-butylphenol, has been documented. iiarjournals.org One study on 2,4-DTBP isolated from Streptomyces species reported an impressive 89.4% ABTS radical scavenging activity at a concentration of 1000 µg/mL, with a half-maximal inhibitory concentration (IC50) of just 17 µg/mL. iiarjournals.org Another analog, 2,6-di-tert-butyl-4-(3-hydroxypropyl)phenol, was assessed for its efficiency as a radical scavenger in a model reaction with DPPH. It was determined that the reaction follows first-order kinetics, with a rate constant of 3.672 × 10⁻⁵ s⁻¹, which is comparable to that of the commercial antioxidant Irganox 1010. mdpi.com

The antioxidant capacity of 2,4-di-tert-butylphenol has also been compared to vitamin C, a well-known antioxidant. The vitamin C equivalent antioxidant capacity (VCEAC) was used to quantify its potential, revealing that the antioxidant capacity of 2,4-di-tert-butylphenol is approximately half that of vitamin C. nih.gov

Table 1: Antioxidant Activity of this compound Analogs

| Compound | Assay | Results |

|---|---|---|

| 2,4-di-tert-butylphenol | ABTS Radical Scavenging | IC50: 17 µg/mL |

| 2,6-di-tert-butyl-4-(3-hydroxypropyl)phenol | DPPH Radical Scavenging | Rate constant: 3.672 × 10⁻⁵ s⁻¹ (comparable to Irganox 1010) |

Mechanistic Exploration of Antioxidant Pathways (e.g., ET-PT)

The antioxidant action of phenolic compounds can proceed through several mechanisms, including Hydrogen Atom Transfer (HAT), Single-Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). researchgate.net The dominant mechanism is often influenced by the solvent's polarity. In polar solvents like methanol (B129727) and ethanol (B145695), the Electron Transfer-Proton Transfer (ET-PT) mechanism is suggested to be the primary pathway for the radical scavenging activity of phenolic compounds. researchgate.net

The tert-butyl group, an electron-donating group, enhances the electron density on the aromatic ring and the hydroxyl group through an inductive effect. nih.gov This electronic modification can stabilize the resulting phenoxy radical formed during antioxidant activity, thereby increasing the compound's effectiveness in preventing oxidation. nih.gov Theoretical calculations on various phenolic derivatives have been employed to understand these mechanisms by determining parameters such as bond dissociation enthalpy (BDE) and ionization potential (IP). researchgate.net For a series of bisabolane-type phenols, a strong positive correlation was found between the half-maximal effective concentration (EC50) in the DPPH assay and the ionization potential, suggesting that the ET-PT mechanism is the largest contributor to their antioxidant activity.

Antimicrobial Research

Antibacterial Efficacy Studies

Research into the antibacterial properties of this compound analogs, particularly 2,4-di-tert-butylphenol (2,4-DTBP), has demonstrated notable efficacy against a range of bacteria. 2,4-DTBP, a compound found in various natural sources including marine organisms and bacteria, has been identified as a potent antimicrobial agent. iiarjournals.orgnih.gov

Studies have shown that 2,4-DTBP exhibits activity against both Gram-positive and Gram-negative bacteria. For instance, 2,4-DTBP isolated from Streptomyces mutabilis showed antimicrobial activity against Staphylococcus aureus and Escherichia coli. jocpr.com Another study highlighted the strong antimicrobial activity of commercial 2,4-DTBP against Bacillus cereus and Cutibacterium acnes, with a minimum inhibitory concentration (MIC) of 16 µg/mL against C. acnes, including erythromycin-resistant strains. researchgate.net The lipophilic nature of butylated phenols may facilitate their penetration through the bacterial cell wall, contributing to their antibacterial action. nih.gov

Derivatives of related aminophenols, such as Schiff bases, have also been investigated for their antibacterial potential. While specific studies on 4-butyl substituted derivatives are limited, research on other aminophenol-derived Schiff bases has shown inhibitory effects against various bacterial strains. mdpi.com

Table 2: Antibacterial Activity of 2,4-di-tert-butylphenol (an analog of this compound)

| Bacterium | Activity |

|---|---|

| Staphylococcus aureus (MRSA) | MIC: 31.25 µg/mL |

| Staphylococcus aureus ATCC 29213 | MIC: 30 µg/mL |

| Escherichia coli ATCC 25922 | MIC: >100 µg/mL |

| Bacillus cereus | Strong activity |

Antifungal Properties of Derivatives

The antifungal properties of this compound analogs, including 2,4-di-tert-butylphenol (2,4-DTBP) and various benzoxazole (B165842) derivatives, have been a subject of scientific investigation. 2,4-DTBP has demonstrated significant antifungal activity against a variety of pathogenic fungi. jocpr.com

One study reported that 2,4-DTBP exhibited fungicidal activity against Aspergillus niger, Fusarium oxysporum, and Penicillium chrysogenum. iiarjournals.org It has also shown efficacy against the opportunistic fungus Candida albicans. jocpr.com The antifungal action of 2,4-DTBP against C. albicans may be attributed to its ability to inhibit and disrupt biofilm formation. researchgate.net

Benzoxazoles, which can be synthesized from 2-aminophenol (B121084) derivatives, are another class of compounds with recognized antifungal activity. mdpi.comnih.govrsc.orgnih.gov A study on a series of 2-aminobenzoxazole (B146116) derivatives revealed that many of these compounds exhibited good to excellent inhibitory effects on the growth of several phytopathogenic fungi at a concentration of 50 μg/mL. nih.gov Another series of highly lipophilic 5,7-di-tert-butylbenzoxazoles, prepared from 3,5-di-tert-butyl-1,2-benzoquinone, showed mediocre antifungal activity. nih.gov

Table 3: Antifungal Activity of this compound Analogs

| Compound/Derivative Class | Fungus | Activity |

|---|---|---|

| 2,4-di-tert-butylphenol | Aspergillus niger | Active |

| 2,4-di-tert-butylphenol | Fusarium oxysporum | Active |

| 2,4-di-tert-butylphenol | Penicillium chrysogenum | Active |

| 2,4-di-tert-butylphenol | Candida albicans | Active, inhibits biofilm formation |

Enzyme Mimetic and Dioxygenase Studies

The compound 2-amino-4-tert-butylphenol (B71990) has been instrumental in the development of functional models for 2-aminophenol dioxygenases (APDO), which are non-heme iron enzymes that catalyze the oxidative ring cleavage of aminophenols. encyclopedia.pub These studies provide valuable insights into the catalytic mechanisms of these important enzymes.

Research has demonstrated the aromatic ring cleavage of 2-amino-4-tert-butylphenol by a nonheme iron(II) complex, which serves as a functional biomimetic of APDO. encyclopedia.pub In one study, an iron(II)-2-amino-4-tert-butylphenolate complex was synthesized and shown to react with dioxygen, leading to the quantitative transformation of the aminophenol into 4-tert-butyl-2-picolinic acid. This reaction mimics the C-C bond cleavage observed in the enzymatic process.

The mechanism is proposed to involve an iron(II)-2-iminobenzosemiquinonate intermediate that reacts with dioxygen, resulting in the oxidative C-C bond cleavage of the coordinated 2-aminophenolate. The electronic and structural properties of the aminophenolate ring, including the presence of substituents like the tert-butyl group, have been found to influence the reactivity and the selectivity of the C-C bond cleavage reactions. For example, an iron(II) complex with 2-amino-4-tert-butylphenolate was among those that reacted with O₂ to exhibit C-C bond cleavage of the bound aminophenolate.

These biomimetic systems, utilizing 2-amino-4-tert-butylphenol, are crucial for understanding the intricate details of dioxygen activation and aromatic ring cleavage by non-heme iron enzymes. encyclopedia.pub

Functional Models for Dioxygenase Enzymes

The study of this compound and its structural relatives provides valuable insights into the function of dioxygenase enzymes, particularly those involved in the degradation of aromatic compounds. Dioxygenases are a class of enzymes that catalyze the insertion of both atoms of molecular oxygen into a substrate. In bacterial pathways, the degradation of aromatic compounds typically involves the hydroxylation of the aromatic ring to form ortho or para-di-hydroxylated intermediates, which are then susceptible to ring cleavage by dioxygenases. nih.gov

2-Aminophenol, a structural analog of this compound, is a substrate for a specific type of dioxygenase. For instance, 2-aminophenol 1,6-dioxygenase, purified from the nitrobenzene-degrading bacterium Pseudomonas pseudoalcaligenes JS45, catalyzes the cleavage of 2-aminophenol to produce 2-aminomuconic acid semialdehyde. nih.gov This enzyme is a non-heme iron-dependent protein with a proposed α2β2 subunit structure. nih.gov Its substrate specificity is not limited to 2-aminophenol; it also shows activity towards other aminophenols such as 6-amino-m-cresol, 2-amino-m-cresol, and 2-amino-4-chlorophenol, though it is inactive against catechols like 3-hydroxyanthranilate and protocatechuate. nih.gov